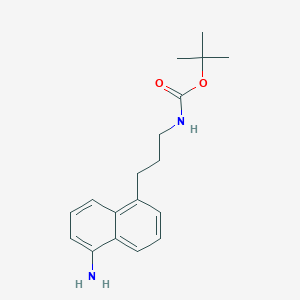![molecular formula C11H15BrN2O B2588319 [4-Brom-2-(Morpholin-4-yl)phenyl]methanamin CAS No. 1099668-39-9](/img/structure/B2588319.png)
[4-Brom-2-(Morpholin-4-yl)phenyl]methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is an organic compound with the molecular formula C11H15BrN2O It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a morpholine group at the 2-position
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is investigated for its potential use in the treatment of various diseases. Its derivatives may exhibit activity against certain types of cancer, bacterial infections, or neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in polymer science and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine typically involves the following steps:
Bromination: The starting material, 2-(morpholin-4-yl)phenylmethanamine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst like acetic acid or potassium permanganate (KMnO4) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or modified morpholine derivatives.
Wirkmechanismus
The mechanism of action of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-Chloro-2-(morpholin-4-yl)phenyl]methanamine: Similar structure with a chlorine atom instead of bromine.
[4-Fluoro-2-(morpholin-4-yl)phenyl]methanamine: Similar structure with a fluorine atom instead of bromine.
[4-Iodo-2-(morpholin-4-yl)phenyl]methanamine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine lies in its specific reactivity and binding properties conferred by the bromine atom. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological interactions, distinguishing it from its halogenated analogs.
Eigenschaften
IUPAC Name |
(4-bromo-2-morpholin-4-ylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRVLYRUSGTMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2588237.png)
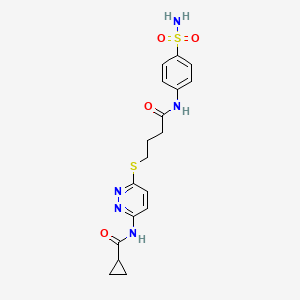
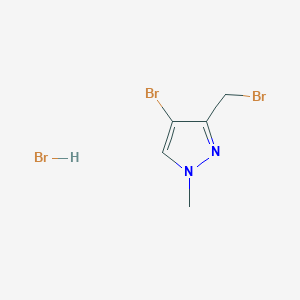
![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)
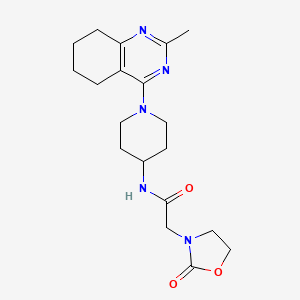
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2588249.png)
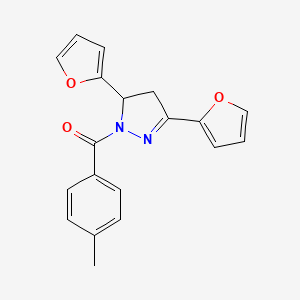
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2588251.png)
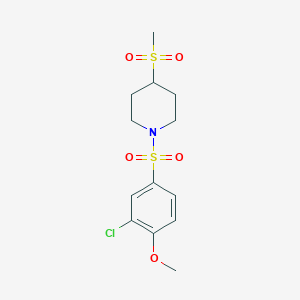
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)
![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)
